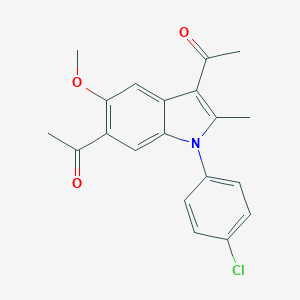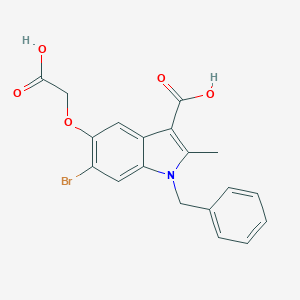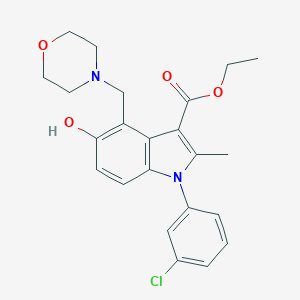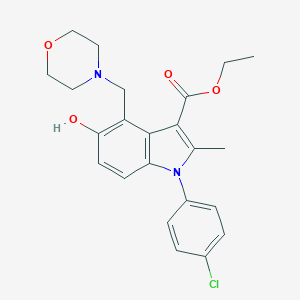
N-(3,4-difluorophenyl)-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-2-phenoxypropanamide is a chemical compound that is widely used in scientific research. It is a selective antagonist of the P2X7 receptor, which plays a crucial role in the immune system and inflammation. The compound has been found to have potential therapeutic applications in various diseases, including cancer, chronic pain, and neurodegenerative disorders.
作用機序
N-(3,4-difluorophenyl)-2-phenoxypropanamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is expressed on immune cells, including macrophages, microglia, and T cells. The P2X7 receptor plays a critical role in the immune response and inflammation by regulating the release of pro-inflammatory cytokines and chemokines. Antagonism of the P2X7 receptor by this compound reduces the release of these inflammatory mediators, leading to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth and proliferation of cancer cells, reduce pain and inflammation, and protect against neurodegeneration. The compound has also been found to modulate the immune response, reducing the release of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
N-(3,4-difluorophenyl)-2-phenoxypropanamide is a valuable tool for studying the P2X7 receptor and its role in various diseases. Its selective antagonism of the P2X7 receptor allows for the investigation of the receptor's specific effects on disease pathogenesis. However, the compound has some limitations, including its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.
将来の方向性
There are several future directions for the use of N-(3,4-difluorophenyl)-2-phenoxypropanamide in scientific research. One potential application is in the development of novel therapies for cancer, chronic pain, and neurodegenerative disorders. The compound could also be used to investigate the role of the P2X7 receptor in other diseases, such as infectious diseases and autoimmune disorders. Further optimization of the compound's pharmacokinetic properties could also improve its potential therapeutic applications.
合成法
The synthesis of N-(3,4-difluorophenyl)-2-phenoxypropanamide involves the reaction of 3,4-difluoroaniline with 2-phenoxypropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under reflux in anhydrous dichloromethane to yield the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-(3,4-difluorophenyl)-2-phenoxypropanamide is a valuable tool for studying the P2X7 receptor and its role in various diseases. It has been used in preclinical studies to investigate the potential therapeutic effects of P2X7 receptor antagonism in cancer, chronic pain, and neurodegenerative disorders. The compound has also been used to study the role of the P2X7 receptor in inflammation, immunity, and infection.
特性
分子式 |
C15H13F2NO2 |
|---|---|
分子量 |
277.27 g/mol |
IUPAC名 |
N-(3,4-difluorophenyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C15H13F2NO2/c1-10(20-12-5-3-2-4-6-12)15(19)18-11-7-8-13(16)14(17)9-11/h2-10H,1H3,(H,18,19) |
InChIキー |
DPBJZOQUJWPIGI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)F)OC2=CC=CC=C2 |
正規SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)F)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B271426.png)


![1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B271430.png)



![4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile](/img/structure/B271458.png)
![1-Amino-2,11-diethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271459.png)
![1-Amino-6-(4-chlorophenyl)-2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271461.png)
![1-Amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271462.png)